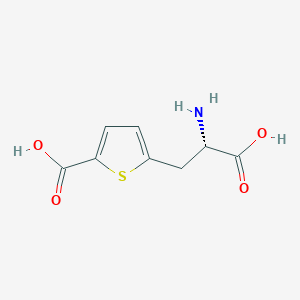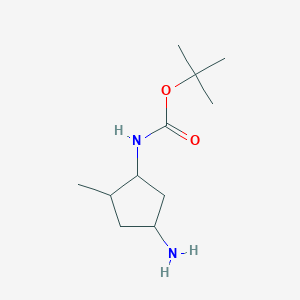
tert-Butyl (4-amino-2-methylcyclopentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-amino-2-methylcyclopentyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and useful intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-amino-2-methylcyclopentyl)carbamate typically involves the reaction of 4-amino-2-methylcyclopentanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as zinc(II) triflate can further enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (4-amino-2-methylcyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases, such as trifluoroacetic acid or sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbamate group results in the formation of the corresponding amine .
Applications De Recherche Scientifique
tert-Butyl (4-amino-2-methylcyclopentyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific functional properties
Mécanisme D'action
The mechanism of action of tert-Butyl (4-amino-2-methylcyclopentyl)carbamate involves the formation of a stable carbamate group that can protect the amino group from unwanted reactions. The tert-butyl group provides steric hindrance, making the compound resistant to hydrolysis under mild conditions. The carbamate group can be removed by treatment with strong acids such as trifluoroacetic acid, which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (4-ethynylphenyl)carbamate: Used in similar applications but with different reactivity due to the presence of an ethynyl group.
tert-Butyl (4-aminocyclohexyl)carbamate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring .
Uniqueness
tert-Butyl (4-amino-2-methylcyclopentyl)carbamate is unique due to its specific structure, which provides a balance of steric hindrance and reactivity. The presence of the 2-methyl group on the cyclopentyl ring further enhances its stability and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl N-(4-amino-2-methylcyclopentyl)carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-7-5-8(12)6-9(7)13-10(14)15-11(2,3)4/h7-9H,5-6,12H2,1-4H3,(H,13,14) |
Clé InChI |
PCIVCQKRKMZSRF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC1NC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


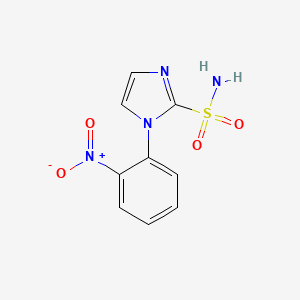



![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)

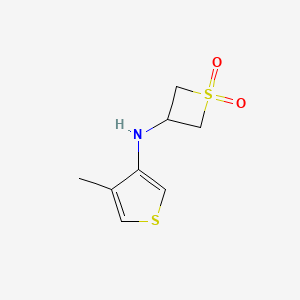
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)

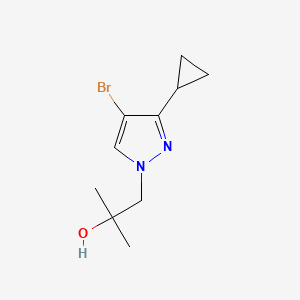
![N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide](/img/structure/B12936357.png)

